molecular formula C19H19N3O5S B2981482 4-(diethylsulfamoyl)-N-(1,3-dioxoisoindol-5-yl)benzamide CAS No. 307336-60-3

4-(diethylsulfamoyl)-N-(1,3-dioxoisoindol-5-yl)benzamide

Cat. No. B2981482
CAS RN: 307336-60-3
M. Wt: 401.44
InChI Key: ICBMRAKODZLDES-UHFFFAOYSA-N
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Description

4-(diethylsulfamoyl)-N-(1,3-dioxoisoindol-5-yl)benzamide (DESI) is a small molecule inhibitor that has shown promising results in scientific research applications. This compound is synthesized through a multi-step process and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

1. Inhibition of Carbonic Anhydrase Isoenzymes

A study by Supuran et al. (2013) reveals that compounds related to 4-(diethylsulfamoyl)-N-(1,3-dioxoisoindol-5-yl)benzamide, such as 4-Sulfamoyl-N-(3-morpholinopropyl)benzamide, act as inhibitors of several carbonic anhydrase (CA) isoenzymes. These inhibitors exhibited nanomolar half maximal inhibitory concentration (IC50) values, indicating their potential in targeting specific CA isoenzymes for therapeutic applications (Supuran, Maresca, Gregáň, & Remko, 2013).

2. Cardiac Electrophysiological Activity

Morgan et al. (1990) studied compounds including N-substituted imidazolylbenzamides and benzene-sulfonamides, demonstrating their potency in in vitro Purkinje fiber assays. These compounds, similar in structure to 4-(diethylsulfamoyl)-N-(1,3-dioxoisoindol-5-yl)benzamide, show promise as selective class III agents in cardiac electrophysiological applications (Morgan et al., 1990).

3. Antimicrobial and Antifungal Activities

Research by Sych et al. (2019) on derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, including N-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamides, revealed antimicrobial and antifungal activities. These compounds showed sensitivity to both Gram-positive and Gram-negative bacteria, as well as efficacy against Candida albicans (Sych et al., 2019).

4. Potential in Drug Development for Arrhythmias

Ellingboe et al. (1992) explored the Class III antiarrhythmic activity of a series of compounds, including 4-[(methylsulfonyl)amino]benzamides and sulfonamides. These studies highlight the potential of such compounds in the development of new antiarrhythmic drugs, owing to their potent Class III activity and specific effects on cardiac electrophysiology (Ellingboe et al., 1992).

5. Synthesis and Evaluation in Various Biological Assays

In a study by Sahoo et al. (2020), a series of benzene sulphonamide derivatives were synthesized and evaluated for their biological activities, including analgesic, antiinflammatory, antioxidant, and antimicrobial activities. This research contributes to understanding the versatile applications of sulfamethoxazole derivatives in pharmacology (Sahoo et al., 2020).

properties

IUPAC Name

4-(diethylsulfamoyl)-N-(1,3-dioxoisoindol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c1-3-22(4-2)28(26,27)14-8-5-12(6-9-14)17(23)20-13-7-10-15-16(11-13)19(25)21-18(15)24/h5-11H,3-4H2,1-2H3,(H,20,23)(H,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICBMRAKODZLDES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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